molecular formula C16H21NO3S B12780349 3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 3-quinuclidinyl ester CAS No. 102367-39-5

3-Butenoic acid, 2-hydroxy-3-methyl-2-(2-thienyl)-, 3-quinuclidinyl ester

Cat. No.: B12780349
CAS No.: 102367-39-5
M. Wt: 307.4 g/mol
InChI Key: XNSVDTZPCHJQSE-UHFFFAOYSA-N
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Description

3-Quinuclidyl-2-thienyl(isopropenyl)glycolate is a complex organic compound with the molecular formula C16H21NO3S It contains a quinuclidine ring, a thienyl group, and an isopropenyl glycolate moiety

Preparation Methods

The synthesis of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves multiple steps, including the formation of the quinuclidine ring, the introduction of the thienyl group, and the addition of the isopropenyl glycolate moiety. The reaction conditions typically involve the use of specific reagents and catalysts to facilitate these transformations. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .

Chemical Reactions Analysis

3-Quinuclidyl-2-thienyl(isopropenyl)glycolate undergoes various chemical reactions, including:

Scientific Research Applications

3-Quinuclidyl-2-thienyl(isopropenyl)glycolate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Quinuclidyl-2-thienyl(isopropenyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context in which the compound is used .

Comparison with Similar Compounds

3-Quinuclidyl-2-thienyl(isopropenyl)glycolate can be compared to other compounds with similar structural features, such as:

Properties

CAS No.

102367-39-5

Molecular Formula

C16H21NO3S

Molecular Weight

307.4 g/mol

IUPAC Name

1-azabicyclo[2.2.2]octan-3-yl 2-hydroxy-2-(3-prop-1-en-2-ylthiophen-2-yl)acetate

InChI

InChI=1S/C16H21NO3S/c1-10(2)12-5-8-21-15(12)14(18)16(19)20-13-9-17-6-3-11(13)4-7-17/h5,8,11,13-14,18H,1,3-4,6-7,9H2,2H3

InChI Key

XNSVDTZPCHJQSE-UHFFFAOYSA-N

Canonical SMILES

CC(=C)C1=C(SC=C1)C(C(=O)OC2CN3CCC2CC3)O

Origin of Product

United States

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